
N-(5-oxo-1-phenylpyrrolidin-3-yl)-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-oxo-1-phenylpyrrolidin-3-yl)-1-benzofuran-2-carboxamide, also known as OPB-9195, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of N-(5-oxo-1-phenylpyrrolidin-3-yl)-1-benzofuran-2-carboxamide involves its selective inhibition of the chymotrypsin-like activity of the proteasome. This leads to the accumulation of misfolded proteins, which can induce cell death in cancer cells. Additionally, N-(5-oxo-1-phenylpyrrolidin-3-yl)-1-benzofuran-2-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(5-oxo-1-phenylpyrrolidin-3-yl)-1-benzofuran-2-carboxamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(5-oxo-1-phenylpyrrolidin-3-yl)-1-benzofuran-2-carboxamide induces cell death and inhibits tumor growth. Additionally, N-(5-oxo-1-phenylpyrrolidin-3-yl)-1-benzofuran-2-carboxamide has been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases, making it a potential candidate for the treatment of these diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-oxo-1-phenylpyrrolidin-3-yl)-1-benzofuran-2-carboxamide has several advantages for lab experiments. It is a selective inhibitor of the chymotrypsin-like activity of the proteasome, making it a useful tool for studying the role of proteasomes in cellular processes. Additionally, N-(5-oxo-1-phenylpyrrolidin-3-yl)-1-benzofuran-2-carboxamide has been shown to have low toxicity in animal models, making it a safe compound for use in lab experiments. However, one limitation of N-(5-oxo-1-phenylpyrrolidin-3-yl)-1-benzofuran-2-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(5-oxo-1-phenylpyrrolidin-3-yl)-1-benzofuran-2-carboxamide. One area of research is the development of more potent and selective proteasome inhibitors based on the structure of N-(5-oxo-1-phenylpyrrolidin-3-yl)-1-benzofuran-2-carboxamide. Additionally, further studies are needed to determine the safety and efficacy of N-(5-oxo-1-phenylpyrrolidin-3-yl)-1-benzofuran-2-carboxamide in clinical trials for the treatment of cancer and neurodegenerative diseases. Finally, the potential use of N-(5-oxo-1-phenylpyrrolidin-3-yl)-1-benzofuran-2-carboxamide as a tool for studying the role of proteasomes in cellular processes should be explored further.
Conclusion:
N-(5-oxo-1-phenylpyrrolidin-3-yl)-1-benzofuran-2-carboxamide is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. Its selective inhibition of the chymotrypsin-like activity of the proteasome makes it a potential candidate for the treatment of certain cancers and neurodegenerative diseases. Future research on N-(5-oxo-1-phenylpyrrolidin-3-yl)-1-benzofuran-2-carboxamide should focus on the development of more potent and selective proteasome inhibitors, as well as the safety and efficacy of N-(5-oxo-1-phenylpyrrolidin-3-yl)-1-benzofuran-2-carboxamide in clinical trials.
Métodos De Síntesis
The synthesis of N-(5-oxo-1-phenylpyrrolidin-3-yl)-1-benzofuran-2-carboxamide involves the reaction of 1-benzofuran-2-carboxylic acid with N-phenylpyrrolidine-3-carboxylic acid anhydride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through column chromatography to obtain pure N-(5-oxo-1-phenylpyrrolidin-3-yl)-1-benzofuran-2-carboxamide.
Aplicaciones Científicas De Investigación
N-(5-oxo-1-phenylpyrrolidin-3-yl)-1-benzofuran-2-carboxamide has been studied extensively for its potential therapeutic applications. One of the most promising applications is its use as a proteasome inhibitor. Proteasomes are cellular complexes responsible for degrading proteins in the cell. Inhibition of proteasomes can lead to the accumulation of misfolded proteins, which can be toxic to the cell. N-(5-oxo-1-phenylpyrrolidin-3-yl)-1-benzofuran-2-carboxamide has been shown to selectively inhibit the chymotrypsin-like activity of the proteasome, making it a potential candidate for the treatment of certain cancers and neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(5-oxo-1-phenylpyrrolidin-3-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c22-18-11-14(12-21(18)15-7-2-1-3-8-15)20-19(23)17-10-13-6-4-5-9-16(13)24-17/h1-10,14H,11-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZPHCIZQCVLLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-(3-methoxyphenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7451840.png)

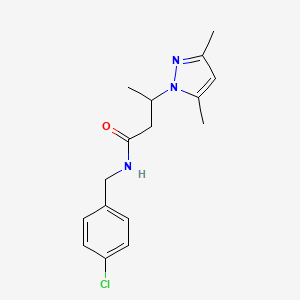
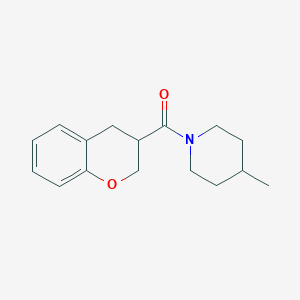
![N-(2-methoxy-5-methylphenyl)-2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7451877.png)
![N-[2-(methoxycarbonyl)ethyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B7451890.png)
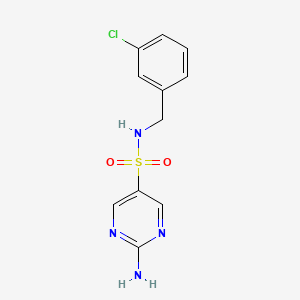
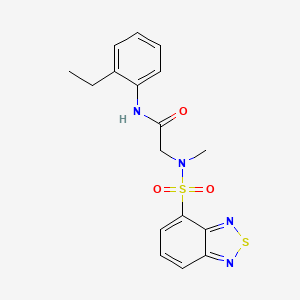

![N-(3-chlorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7451911.png)
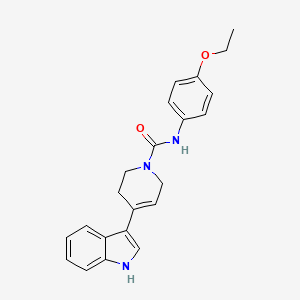
![N-[(4-fluorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7451917.png)

![5-keto-3,7-dimethyl-N-[3-(trifluoromethyl)phenyl]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7451932.png)